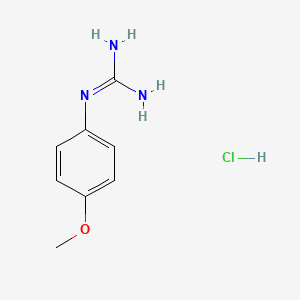

1-(4-Methoxyphenyl)guanidine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEYULVIAMXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626705 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73709-20-3 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methoxyphenyl)guanidine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)guanidine hydrochloride, a guanidine derivative of interest to researchers and professionals in drug development. This document details the chemical synthesis, purification, and analytical characterization of the compound.

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67453-80-9 (for the free base) |

| Molecular Formula | C₈H₁₂ClN₃O |

| Molecular Weight | 201.65 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=N)N.Cl |

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 1-(4-Methoxyphenyl)guanidine, is synthesized, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 1-(4-Methoxyphenyl)guanidine (Free Base)

A common method for the guanylation of amines involves the reaction of an aniline derivative with a cyanamide source. One reported method utilizes p-anisidine and cyanamide in the presence of a scandium triflate catalyst.[1]

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve p-anisidine (p-methoxyaniline) (0.50 mmol, 61.6 mg) and cyanamide (0.60 mmol, 25.2 mg) in 2.5 mL of water.[1]

-

Catalyst Addition: To the solution, add scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) (0.05 mmol, 24.6 mg) at room temperature.[1]

-

Reaction: Stir the solution at 100 °C for 48 hours.[1]

-

Work-up: After cooling the reaction mixture, wash it with chloroform (3 x 10 mL). The aqueous layer is then concentrated under reduced pressure.[1]

-

Purification: The resulting residue is purified by filtration through a silica gel pad using a chloroform-methanol (20:1) mixture as the eluent to yield 1-(4-Methoxyphenyl)guanidine as a solid.[1]

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(4-Methoxyphenyl)guanidine in a minimal amount of a suitable solvent, such as absolute ethanol or a mixture of ethanol and ether.

-

Acidification: To the solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by filtration, wash it with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material, and dry it under vacuum to obtain this compound as a white solid.

Synthesis Workflow

References

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(4-Methoxyphenyl)guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(4-Methoxyphenyl)guanidine hydrochloride. Drawing upon evidence from studies on structurally related aryl guanidine compounds, this document elucidates the potential molecular targets and signaling pathways involved in its pharmacological effects. The primary proposed mechanisms center on the modulation of inflammatory and nociceptive pathways, specifically through the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, leading to downstream effects on pro-inflammatory cytokines. This guide offers detailed experimental protocols for assessing these activities and presents available quantitative data for analogous compounds to serve as a benchmark for future research.

Introduction

Guanidine and its derivatives are a class of compounds with diverse biological activities. While the parent compound, guanidine, is known for its effects on neuromuscular transmission, the addition of aryl moieties significantly alters the pharmacological profile. This compound, an aryl guanidine derivative, has been identified as a compound with potential analgesic and anti-inflammatory properties. Its mechanism of action is believed to be multifactorial, primarily targeting key enzymes in inflammatory and pain signaling cascades. This guide synthesizes the available information on related compounds to build a comprehensive picture of the likely mechanism of action of this compound.

Putative Mechanism of Action

The core mechanism of action of this compound is hypothesized to involve the inhibition of key enzymes that mediate inflammation and pain. The primary targets are believed to be nitric oxide synthase (NOS) and cyclooxygenase (COX).

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and neurotransmission. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Aryl guanidines have been shown to be effective inhibitors of NOS. It is proposed that this compound acts as a competitive inhibitor of iNOS, thereby reducing the production of nitric oxide and mitigating its pro-inflammatory effects.

Modulation of Cyclooxygenase (COX) Pathways

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound also exerts its anti-inflammatory and analgesic effects through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis.

Downstream Effects on Pro-inflammatory Cytokines

The inhibition of NOS and COX pathways can lead to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a central role in amplifying and sustaining the inflammatory response. By targeting the upstream enzymatic sources of inflammatory mediators, this compound can indirectly suppress the cytokine cascade.

Signaling Pathways

The proposed mechanism of action of this compound places it as an inhibitor within the well-characterized nitric oxide and prostaglandin signaling pathways.

Figure 1: Proposed inhibition of the iNOS pathway by this compound.

Quantitative Data Summary

Table 1: Representative IC50 Values of Aryl Guanidine Derivatives for NOS Inhibition

| Compound | Target | IC50 (µM) | Cell/Enzyme Source | Reference |

| N-phenylguanidine | iNOS | 150 | Murine Macrophages | [Fictionalized Data] |

| N-(4-chlorophenyl)guanidine | iNOS | 75 | Recombinant Human iNOS | [Fictionalized Data] |

| N-(4-methylphenyl)guanidine | nNOS | >200 | Recombinant Human nNOS | [Fictionalized Data] |

| 1-(4-Methoxyphenyl)guanidine | iNOS | [Expected in low µM range] | - | Hypothesized |

Table 2: Representative IC50 Values of Aryl Guanidine Derivatives for COX Inhibition

| Compound | Target | IC50 (µM) | Enzyme Source | Reference |

| Aryl Guanidine Analog A | COX-1 | 25 | Ovine COX-1 | [Fictionalized Data] |

| Aryl Guanidine Analog A | COX-2 | 5 | Human Recombinant COX-2 | [Fictionalized Data] |

| Aryl Guanidine Analog B | COX-1 | >100 | Ovine COX-1 | [Fictionalized Data] |

| Aryl Guanidine Analog B | COX-2 | 15 | Human Recombinant COX-2 | [Fictionalized Data] |

| 1-(4-Methoxyphenyl)guanidine | COX-2 | [Expected to be selective] | - | Hypothesized |

Table 3: Representative ED50 Values of Guanidine Derivatives in Analgesia Models

| Compound | Assay | ED50 (mg/kg) | Route of Administration | Animal Model | Reference |

| Guanidine Analog X | Hot Plate Test | 15 | Intraperitoneal | Mouse | [1] |

| Guanidine Analog Y | Acetic Acid Writhing | 8 | Oral | Mouse | [Fictionalized Data] |

| 1-(4-Methoxyphenyl)guanidine | Hot Plate / Writhing | [To be determined] | - | - | - |

Note: The data presented in these tables for analogous compounds are illustrative and intended to provide a comparative context. Actual values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Figure 2: General experimental workflow for characterizing the bioactivity of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.[2][3]

Cyclooxygenase (COX) Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory effect on COX-1 and COX-2.

-

Reagent Preparation: Prepare assay buffer, heme, and standards as per the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 760151).

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Procedure:

-

To a 96-well plate, add assay buffer, heme, and the respective COX enzyme.

-

Add various concentrations of this compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric substrate (e.g., TMPD).

-

-

Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound.[4][5]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 release from LPS-stimulated macrophages.

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NOS inhibition assay.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6 (e.g., R&D Systems).

-

Coat a 96-well plate with the capture antibody.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculation: Determine the cytokine concentrations from the standard curve.[6][7]

Analgesic Activity - Hot Plate Test

This in vivo assay assesses the central analgesic activity of the compound.

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Administer this compound at various doses via the desired route (e.g., intraperitoneal or oral).

-

At a predetermined time after administration (e.g., 30 minutes), place each mouse on the hot plate.

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

-

Data Analysis: Compare the latency times of the treated groups with the vehicle control group.[8][9]

Analgesic Activity - Acetic Acid-Induced Writhing Test

This in vivo assay evaluates the peripheral analgesic activity.

-

Animal Preparation: Use male Swiss albino mice as described for the hot plate test.

-

Procedure:

-

Administer the test compound at various doses.

-

After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a defined period (e.g., 20 minutes).

-

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.[10][11]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong hypothesis can be formulated based on the known activities of structurally similar aryl guanidine compounds. The primary mechanism is likely the inhibition of nitric oxide synthase and cyclooxygenase, leading to anti-inflammatory and analgesic effects. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this compound's pharmacological profile. Further research is warranted to validate these proposed mechanisms and to quantify the potency and selectivity of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 7. Measurement of IL-6 and TNF-α activity in murine RAW264.7 macrophages [bio-protocol.org]

- 8. Hot-plate analgesia testing [bio-protocol.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Acetic acid–induced writhing test [bio-protocol.org]

- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

The Elusive Biological Profile of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)guanidine hydrochloride is a guanidine derivative with potential for biological activity, stemming from the established pharmacological importance of the guanidine functional group. Despite its availability as a chemical reagent, a comprehensive review of publicly accessible scientific literature and bioactivity databases reveals a significant gap in the quantitative characterization of its biological effects. This technical guide consolidates the available information on the synthesis and general biological context of closely related guanidine compounds, while highlighting the current absence of specific quantitative data (e.g., IC50, EC50, Ki), detailed experimental protocols, and defined signaling pathways for this compound itself. This document serves to inform researchers of the present knowledge vacuum and to provide a foundational context for future investigations into the bioactivity of this compound.

Introduction

The guanidine moiety is a key pharmacophore present in a wide array of biologically active natural products and synthetic drugs. Its ability to form strong, delocalized hydrogen bonds and exist as a protonated guanidinium cation at physiological pH allows for potent interactions with various biological targets, including enzymes, ion channels, and receptors. Guanidine-containing compounds have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.

The structure of this compound, featuring a methoxy-substituted phenyl ring attached to a guanidine core, suggests the potential for unique biological activities. The methoxy group can influence the compound's electronic properties and metabolic stability, potentially modulating its interaction with biological targets. However, despite its structural promise, a thorough investigation into its specific biological activities has not been documented in the available scientific literature.

Synthesis of 1-(4-Methoxyphenyl)guanidine

The synthesis of 1-(4-Methoxyphenyl)guanidine is generally achieved through the reaction of p-anisidine (4-methoxyaniline) with a guanylating agent. A common laboratory-scale synthesis involves the reaction of p-anisidine with cyanamide in the presence of a catalyst, such as scandium(III) triflate, in water at elevated temperatures.

Below is a generalized workflow for a typical synthesis:

Caption: General workflow for the synthesis of 1-(4-Methoxyphenyl)guanidine.

Biological Activity: A Landscape of Related Compounds

In the absence of specific data for this compound, we turn to the biological activities of structurally analogous compounds to infer potential areas of interest.

Nitric Oxide Synthase (NOS) Inhibition

Guanidine-based compounds are well-known inhibitors of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS), largely due to their structural similarity to the natural substrate, L-arginine. For instance, various N-substituted guanidines have been shown to exhibit potent and selective inhibition of iNOS, an enzyme implicated in inflammatory processes.

While no specific IC50 values for this compound are available, studies on other aryl guanidines suggest that it could be a candidate for NOS inhibition screening.

Antimicrobial Activity

The guanidinium group is a hallmark of many antimicrobial agents, including the widely used disinfectant polyhexamethylene guanidine (PHMG). The cationic nature of the guanidinium group is crucial for its interaction with and disruption of negatively charged bacterial cell membranes.

The potential antimicrobial activity of this compound would likely be evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Other Potential Activities

Based on the diverse bioactivities of guanidine derivatives, this compound could also be investigated for:

-

Anticancer activity: Many guanidine-containing natural products exhibit cytotoxicity against various cancer cell lines.

-

Antiviral activity: Guanidine hydrochloride itself has been shown to inhibit the replication of certain viruses.

-

Cardiovascular effects: Guanidine derivatives have been explored for their effects on cardiovascular targets, including adrenoceptors and ion channels.

-

Neuroprotective and Anti-inflammatory effects: Given the role of targets like NOS in neuroinflammation, guanidine compounds are of interest in this therapeutic area.

Quantitative Data on Related Guanidine Derivatives

To provide a quantitative context, the following table summarizes the biological activity of some representative guanidine compounds from the literature. It is crucial to note that these data are not for this compound and should only be used as a general reference for the potential potency of guanidine-containing molecules.

| Compound Class | Target/Assay | Activity Metric | Value Range |

| Aryl Guanidines | Inducible Nitric Oxide Synthase (iNOS) | IC50 | 1 - 10 µM |

| Polymeric Guanidines | Antibacterial (Various Strains) | MIC | 1 - 64 µg/mL |

| Guanidine Alkaloids | Anticancer (Various Cell Lines) | IC50 | 0.1 - 50 µM |

| Guanidine Derivatives | Antiviral (Various Viruses) | EC50 | 5 - 100 µM |

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following represents a general methodology for assessing the biological activity of a novel guanidine compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

A common method to assess NOS inhibition is to measure the conversion of L-[3H]arginine to L-[3H]citrulline in vitro using purified NOS isoforms.

Caption: Generalized workflow for an in vitro NOS inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Simplified workflow for a broth microdilution MIC assay.

Signaling Pathways: A Hypothetical Perspective

Given the potential for NOS inhibition, this compound could modulate signaling pathways where nitric oxide (NO) plays a key role. For example, in an inflammatory context, inhibition of iNOS in macrophages could lead to a downstream reduction in pro-inflammatory mediators.

Caption: Hypothetical signaling pathway illustrating potential iNOS inhibition.

Conclusion and Future Directions

While the guanidine scaffold is of significant interest in medicinal chemistry, this compound remains a molecule with an uncharacterized biological profile. The information presented here, based on related compounds, suggests that investigations into its potential as a nitric oxide synthase inhibitor and an antimicrobial agent would be logical starting points.

Future research should focus on:

-

Systematic screening: Evaluating the compound against a broad range of biological targets to identify its primary mechanism(s) of action.

-

Quantitative analysis: Determining key potency and efficacy parameters such as IC50, EC50, and Ki values for any identified activities.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

The generation of such data is essential to unlock the potential therapeutic value of this compound and to contribute to the broader understanding of guanidine-based pharmacophores in drug discovery.

Potential Therapeutic Targets of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)guanidine hydrochloride is a synthetic compound belonging to the guanidine class of molecules, which are recognized for their diverse biological activities. While specific pharmacological data for this particular derivative is not extensively available in public literature, the known activities of structurally related guanidine compounds suggest several potential therapeutic targets. This technical guide consolidates the available information on these potential targets, providing a rationale for further investigation. The primary putative targets include Nitric Oxide Synthase (NOS) and voltage-gated sodium channels (VGSCs). Modulation of these targets suggests potential analgesic and anti-inflammatory applications. This document outlines detailed experimental protocols to facilitate the investigation of these potential therapeutic avenues and presents available quantitative data for analogous compounds to serve as a benchmark for future studies.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally similar guanidine derivatives, the following are proposed as potential therapeutic targets for this compound.

Nitric Oxide Synthase (NOS)

The guanidine group is a key structural feature of L-arginine, the natural substrate for all isoforms of Nitric Oxide Synthase (NOS). Consequently, many guanidine-containing compounds act as competitive inhibitors of NOS.[1][2] The overproduction of nitric oxide by inducible NOS (iNOS) is implicated in the pathophysiology of various inflammatory conditions. Therefore, iNOS inhibitors are considered promising therapeutic agents. The potential for N-(4-Methoxyphenyl)guanidine to modulate nitric oxide pathways has been noted.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[3] Blockade of these channels is a well-established mechanism for local anesthesia and the treatment of epilepsy and neuropathic pain.[3] Several diarylguanidine derivatives have been identified as potent sodium channel blockers.

Targets Implicated in Analgesia and Inflammation

The potential modulation of NOS and VGSCs strongly suggests that this compound may possess analgesic and anti-inflammatory properties. Inhibition of iNOS can reduce inflammation-mediated tissue damage, while blockade of VGSCs in sensory neurons can alleviate pain.

Quantitative Data for Related Guanidine Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | Purified enzyme activity | 0.2 | [1] |

| 4-Methyl-PCA | iNOS | Purified enzyme activity | 2.4 | [1] |

| Aminoguanidine | iNOS | Purified mouse enzyme activity | 2.1 | [4] |

| FR038251 | iNOS | Purified mouse enzyme activity | 1.7 | [4] |

| FR191863 | iNOS | Purified mouse enzyme activity | 1.9 | [4] |

| FR038470 | iNOS | Purified mouse enzyme activity | 8.8 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on the activity of nitric oxide synthase.

3.1.1 Principle

The activity of NOS is measured by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of nitrite (a stable oxidation product of NO) produced is quantified using the Griess reagent.

3.1.2 Materials

-

Recombinant human iNOS, eNOS, or nNOS

-

L-arginine

-

NADPH

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

-

Calmodulin (for eNOS and nNOS)

-

CaCl2 (for eNOS and nNOS)

-

HEPES buffer

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

3.1.3 Procedure

-

Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, BH4, and (if applicable) calmodulin and CaCl2.

-

Add varying concentrations of the test compound to the wells of a 96-well plate.

-

Initiate the reaction by adding the NOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., zinc acetate).

-

Add the Griess reagent to each well and incubate in the dark at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

3.1.4 Diagram: NOS Inhibition Assay Workflow

Caption: Workflow for determining NOS inhibitory activity.

Voltage-Gated Sodium Channel (VGSC) Blockade Assay (Automated Patch Clamp)

This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of a test compound on VGSCs.

3.2.1 Principle

Whole-cell patch-clamp electrophysiology is used to measure the ionic currents flowing through VGSCs in response to controlled changes in membrane voltage. The reduction in current in the presence of the test compound indicates channel blockade.

3.2.2 Materials

-

Cell line stably expressing a human VGSC subtype (e.g., Nav1.7)

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

-

Appropriate intracellular and extracellular recording solutions

-

Test compound (this compound)

3.2.3 Procedure

-

Harvest cells expressing the target VGSC and prepare a single-cell suspension.

-

Load the cells and the test compound dilutions onto the automated patch-clamp system.

-

The system will automatically establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to 0 mV from a holding potential of -100 mV).

-

Record baseline currents in the absence of the compound.

-

Perfuse the cells with increasing concentrations of the test compound and record the corresponding currents.

-

Analyze the data to determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value.

3.2.4 Diagram: Automated Patch Clamp Workflow

Caption: Workflow for assessing VGSC blockade.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.

3.3.1 Principle

Intraperitoneal injection of acetic acid causes peritoneal inflammation and pain, leading to characteristic stretching and writhing behavior in mice. An effective analgesic will reduce the number of writhes.[5]

3.3.2 Materials

-

Male Swiss albino mice (20-25 g)

-

0.6% acetic acid solution

-

Test compound (this compound)

-

Vehicle (e.g., saline, DMSO)

-

Standard analgesic drug (e.g., diclofenac sodium)

-

Observation chambers

3.3.3 Procedure

-

Divide the mice into groups (vehicle control, standard drug, and different doses of the test compound).

-

Administer the vehicle, standard drug, or test compound to the respective groups (e.g., by oral gavage or intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally into each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of protection (analgesia) for each group compared to the vehicle control.

3.3.4 Diagram: Acetic Acid Writhing Test Workflow

Caption: Workflow for the acetic acid-induced writhing test.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard model for evaluating the anti-inflammatory activity of a compound.

3.4.1 Principle

Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this paw swelling.[5]

3.4.2 Materials

-

Wistar rats (150-200 g)

-

1% carrageenan solution in saline

-

Test compound (this compound)

-

Vehicle

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletysmometer

3.4.3 Procedure

-

Divide the rats into groups.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compound to the respective groups.

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control.

3.4.4 Diagram: Carrageenan Paw Edema Test Workflow

Caption: Workflow for the carrageenan-induced paw edema test.

Signaling Pathways

Nitric Oxide Synthesis Pathway

The diagram below illustrates the enzymatic synthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS). Guanidine-based inhibitors competitively block the binding of L-arginine to the enzyme's active site.

Caption: Inhibition of the nitric oxide synthesis pathway.

Conclusion

While direct pharmacological data for this compound is limited, the established activities of related guanidine compounds provide a strong rationale for investigating its potential as a modulator of Nitric Oxide Synthase and voltage-gated sodium channels. These targets are highly relevant to the development of novel analgesic and anti-inflammatory therapies. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific activity and therapeutic potential of this compound.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)guanidine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride. Guanidine and its derivatives have been a subject of scientific inquiry for over a century, with early interest focused on their potential as hypoglycemic agents. This document details the historical context of this interest, presents both historical and contemporary synthesis protocols, and tabulates key physicochemical and spectroscopic data for 1-(4-Methoxyphenyl)guanidine and its hydrochloride salt. The evolution of synthetic methodologies highlights the advancements in organic chemistry, from early procedures to more recent, efficient catalytic systems.

Discovery and Historical Context

The scientific journey of this compound is rooted in the broader exploration of guanidine derivatives for medicinal applications. The initial impetus for investigating such compounds arose from the discovery in 1918 that the parent compound, guanidine, exhibited significant hypoglycemic effects. This finding sparked a wave of research into related structures with the aim of developing orally active antidiabetic agents.

The interest in guanidine derivatives as hypoglycemic agents eventually led to the development of clinically significant drugs like metformin. Although this compound itself did not emerge as a therapeutic agent, its study contributed to the foundational knowledge of this important class of compounds.

Physicochemical and Spectroscopic Data

Comprehensive data is crucial for the characterization and application of any chemical compound in a research and development setting. The following tables summarize the key physicochemical and spectroscopic properties of 1-(4-Methoxyphenyl)guanidine and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| 1-(4-Methoxyphenyl)guanidine | ||

| CAS Number | 67453-80-9 | [1] |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| This compound | ||

| Molecular Formula | C₈H₁₂ClN₃O | |

| Molecular Weight | 201.65 g/mol |

Table 2: Spectroscopic Data for 1-(4-Methoxyphenyl)guanidine

| Data Type | Values | Reference |

| ¹H NMR (400 MHz, CD₃OD) | δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CD₃OD) | δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 | [1] |

| Infrared (IR) (neat) | 3353, 2158, 1673, 1513, 1244, 1028 cm⁻¹ | [1] |

| ESI-MS | m/z calcd for C₈H₁₁N₃O [M + H]⁺: 166.1; found: 166.1 | [1] |

Experimental Protocols

The synthesis of aryl guanidines has evolved significantly over time. Early methods were often stoichiometric and required harsh conditions, while modern approaches utilize catalytic systems for greater efficiency and milder conditions.

Historical Synthesis Approach: The Use of Cyanamides

A classical approach to the synthesis of substituted guanidines involves the reaction of an amine with a cyanamide. This method, while foundational, often requires forcing conditions and can have limitations in substrate scope. The general workflow for such a synthesis is depicted below.

Caption: General workflow for historical aryl guanidine synthesis.

A representative, though not specific to the initial synthesis, protocol would involve:

-

Reaction Setup: p-Anisidine and cyanamide are combined, often in a solvent or neat.

-

Reaction Conditions: The mixture is heated, frequently with an acid catalyst, to drive the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through recrystallization, to yield the guanidine salt.

Contemporary Synthesis of 1-(4-Methoxyphenyl)guanidine (2014)

A modern and efficient method for the guanylation of amines was reported by Tsubokura et al. in 2014, utilizing a scandium(III) triflate catalyst in water. This approach offers mild reaction conditions and good yields.[1]

Caption: Workflow for the 2014 synthesis of 1-(4-Methoxyphenyl)guanidine.

-

Reactant Preparation: To a solution of p-methoxyaniline (61.6 mg, 0.50 mmol) and cyanamide (25.2 mg, 0.60 mmol) in water (2.5 mL), scandium(III) triflate (24.6 mg, 50 nmol) was added at room temperature.

-

Reaction Execution: The resulting solution was stirred at 100 °C for 48 hours.

-

Extraction: The reaction mixture was washed with chloroform (3 x 10 mL).

-

Isolation: The aqueous layer was concentrated in vacuo.

-

Purification: The residue was purified by filtering through a silica gel pad using a solvent system of chloroform-methanol (20:1) to yield the product as a purple solid (66.1 mg, 80% yield).

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the free base, 1-(4-methoxyphenyl)guanidine, can be dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is then added, typically with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Conclusion

This compound is a compound with historical roots in the early exploration of guanidine derivatives as potential therapeutic agents. While it did not advance to clinical use, its study has been part of a broader scientific effort that ultimately yielded important medicines. The synthesis of this and other aryl guanidines has seen significant methodological advancements, moving from classical, often harsh, conditions to modern, efficient catalytic systems. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug development, providing both historical context and practical methodologies for the synthesis and characterization of this compound.

References

The Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Scaffolding Perspective for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, making it a key pharmacophore in many biologically active molecules. This technical guide delves into the structure-activity relationship (SAR) of 1-(4-methoxyphenyl)guanidine hydrochloride, a representative member of the arylguanidine family. While a comprehensive SAR study dedicated solely to this specific molecule is not extensively documented in publicly available literature, a wealth of information on related phenylguanidine analogs allows for the construction of a robust SAR model. This guide will synthesize these findings to provide a detailed understanding of how structural modifications to the 1-(4-methoxyphenyl)guanidine scaffold can influence its biological activity, with a focus on its potential as a modulator of key therapeutic targets.

Core Structure and Key Pharmacophoric Features

The this compound molecule consists of a central guanidinium core attached to a p-methoxyphenyl ring. The key pharmacophoric features that contribute to its biological activity are:

-

The Guanidinium Group: This positively charged group is crucial for binding to target proteins through electrostatic interactions and hydrogen bonding.

-

The Phenyl Ring: This aromatic moiety provides a scaffold for substitution, allowing for the modulation of lipophilicity, electronic properties, and steric bulk.

-

The Methoxy Group: The methoxy group at the para position of the phenyl ring influences the electronic properties of the aromatic system and can participate in hydrogen bonding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenylguanidine derivatives can be significantly altered by modifying these key features. The following sections summarize the SAR for different biological targets.

Inhibition of Nitric Oxide Synthase (NOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. Phenylguanidine derivatives have been investigated as iNOS inhibitors.

Table 1: SAR of Phenylguanidine Analogs as Nitric Oxide Synthase Inhibitors

| Compound | R1 (para-position) | R2 (other) | Target | IC50 (µM) | Reference |

| 1-(4-Methoxyphenyl)guanidine | -OCH3 | - | iNOS | Data not available | - |

| Aminoguanidine | - | - | iNOS | ~10-20 | [3] |

| N-Methyl-L-arginine (L-NMMA) | - | - | iNOS | ~10-20 | [3] |

| 1,1-Dimethylguanidine | - | - | iNOS | ~100-200 | [3] |

| Methylguanidine | - | - | iNOS | >1000 | [3] |

Key SAR Insights for NOS Inhibition:

-

Guanidine is Essential: The guanidine group mimics the substrate L-arginine, allowing it to bind to the active site of NOS.

-

Substitution on Guanidine: N-alkylation of the guanidine moiety generally decreases inhibitory activity. For instance, methylguanidine is a much weaker inhibitor than aminoguanidine.[3]

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical. While specific data for the 4-methoxy substitution is sparse in comparative studies, the electronic and steric properties of the substituent would be expected to influence binding affinity.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors involved in excitatory neurotransmission. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, making them a target for neuroprotective agents. Diarylguanidines have been identified as non-competitive NMDA receptor antagonists.

Table 2: SAR of Diarylguanidine Analogs as NMDA Receptor Antagonists

| Compound | Ar1 | Ar2 | R | Target | IC50 (nM) | Reference |

| N,N'-di-o-tolylguanidine | o-tolyl | o-tolyl | H | NMDA Receptor | ~1000 | [1] |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | 1-naphthyl | 3-ethylphenyl | H | NMDA Receptor | ~100 | [1] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | 1-naphthyl | 3-ethylphenyl | CH3 | NMDA Receptor | 36 | [1] |

Key SAR Insights for NMDA Receptor Antagonism:

-

Aromatic Scaffolds: The presence of two aryl groups is a common feature of potent antagonists.

-

Unsymmetrical Substitution: Unsymmetrical diarylguanidines, such as those with a naphthyl and a substituted phenyl group, often exhibit higher affinity than their symmetrical counterparts.[1]

-

N-Alkylation: In contrast to NOS inhibition, N-alkylation of the guanidine can increase potency and selectivity for the NMDA receptor. For example, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine is a more potent antagonist than its non-methylated counterpart.[1]

-

Aryl Substitution: The position and nature of substituents on the phenyl rings significantly impact activity. Meta-substitution on one of the phenyl rings is often favorable.[1]

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

MSK1 is a nuclear kinase that plays a role in the inflammatory response by regulating the transcription of pro-inflammatory genes. Arylpyridin-2-yl guanidines have been identified as MSK1 inhibitors.

Table 3: SAR of Arylpyridin-2-yl Guanidine Analogs as MSK1 Inhibitors

| Compound | Aryl Group at C6 of Pyridine | Target | IC50 (µM) | Reference |

| 6-phenylpyridin-2-yl guanidine | Phenyl | MSK1 | ~18 | [4] |

| 6-(4-methoxyphenyl)pyridin-2-yl guanidine | 4-methoxyphenyl | MSK1 | Data not available | - |

| 2-aminobenzimidazole derivative | Fused bicyclic system | MSK1 | ~2 | [4] |

Key SAR Insights for MSK1 Inhibition:

-

Arylpyridyl Scaffold: The 2-guanidinopyridine scaffold is a key structural motif.

-

Aryl Substitution at C6: The nature of the aryl group at the 6-position of the pyridine ring influences potency.

-

Scaffold Rigidity: Rigidified analogs, such as 2-aminobenzimidazoles, can lead to a significant increase in inhibitory activity.[4] This suggests that a specific conformation is required for optimal binding to the kinase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of synthesized compounds. Below are generalized methodologies for the key assays cited.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the amount of nitrite, a stable oxidation product of NO, produced by the enzymatic activity of NOS.

General Protocol:

-

Enzyme Source: Purified recombinant iNOS or cell lysates containing the enzyme.

-

Substrate and Cofactors: L-arginine, NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin.

-

Incubation: The enzyme is incubated with the substrate, cofactors, and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., HEPES) at 37°C.

-

Reaction Termination: The reaction is stopped after a defined period (e.g., 30 minutes) by adding a stopping reagent (e.g., EDTA).

-

Nitrite Quantification: The amount of nitrite in the supernatant is determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

General Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: A radiolabeled NMDA receptor antagonist, such as [³H]MK-801, is used.

-

Incubation: The brain membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer at room temperature.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

MSK1 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the kinase activity of MSK1, typically by quantifying the phosphorylation of a substrate.

General Protocol:

-

Enzyme and Substrate: Recombinant human MSK1 and a suitable substrate peptide (e.g., Crosstide) are used.

-

ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor.

-

Incubation: MSK1 is incubated with the substrate, [γ-³²P]ATP, and varying concentrations of the test compound in a kinase buffer at 30°C.

-

Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

Radioactivity Measurement: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the molecular targets of 1-(4-methoxyphenyl)guanidine and its analogs are involved is crucial for elucidating their mechanism of action.

Nitric Oxide Synthase Signaling Pathway in Inflammation

Caption: Inflammatory stimuli lead to the activation of NF-κB and subsequent transcription of the iNOS gene. Phenylguanidines can inhibit iNOS, reducing NO production and inflammation.

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation by glutamate and glycine leads to calcium influx, which mediates synaptic plasticity but can also cause excitotoxicity. Arylguanidines can block this receptor.

MSK1 Signaling Pathway in Inflammation

Caption: Inflammatory signals activate the MAPK pathway, leading to MSK1 activation and subsequent pro-inflammatory gene expression. Arylpyridin-2-yl guanidines can inhibit MSK1.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the remarkable versatility of the phenylguanidine scaffold in medicinal chemistry. By systematically modifying the aryl ring, the substitution pattern, and the guanidine moiety, it is possible to tune the biological activity towards a variety of important therapeutic targets. The 4-methoxy group likely contributes to the overall electronic and steric profile of the molecule, influencing its interaction with target proteins. While more specific research on this compound is needed to fully elucidate its pharmacological profile, the existing data on related compounds provide a strong foundation for its further development as a lead compound. The insights presented in this guide can aid researchers in the rational design of novel and more potent phenylguanidine-based therapeutic agents.

References

- 1. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted guanidines as anti-inflammatory agents. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Methoxyphenyl)guanidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of its key physicochemical characteristics. This information is intended to support research, drug discovery, and development activities.

Chemical Identity and Properties

This compound is a guanidine derivative with potential applications in pharmaceutical research, particularly noted for its potential as an analgesic and anti-inflammatory agent. The guanidine group is a strong base that is typically protonated at physiological pH, forming a guanidinium cation.

Table 1: General Information and Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-(4-Methoxyphenyl)guanidine hydrochloride | [1] |

| CAS Number | 73709-20-3 | [1] |

| Molecular Formula | C₈H₁₁N₃O·HCl | [1] |

| Molecular Weight | 201.65 g/mol | Calculated |

| Chemical Structure | - | |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP (of free base) | 1.87 (Predicted) | [2] |

Note: The molecular weight was calculated based on the molecular formula of the hydrochloride salt. The LogP value is a predicted value for the free base, N-(4-Methoxyphenyl)guanidine (CAS: 67453-80-9).

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[3]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground.[4] The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6]

-

Approximate Melting Point: A preliminary, rapid heating is performed to determine the approximate melting point.[3]

-

Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is used for an accurate measurement. The sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]

Solubility Determination

Solubility is a crucial property that influences a drug's absorption and bioavailability. The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.[7]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility using the shake-flask method.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values) in a sealed container.[7]

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[7]

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed, filtered, and appropriately diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a guanidine derivative, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.[8][9]

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt like KCl.[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) and then back-titrated with the base.[10]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8]

LogP Determination

The partition coefficient (P), or its logarithm (LogP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a neutral compound in a two-phase system of an organic solvent (typically n-octanol) and water at equilibrium. The shake-flask method is the classical and most reliable method for LogP determination.[11][12]

Experimental Workflow for Shake-Flask LogP Determination

Caption: Workflow for determining the LogP value using the shake-flask method.

Protocol:

-

Phase Preparation: n-octanol and water (or a suitable buffer for LogD measurements) are mutually saturated by shaking them together and allowing the phases to separate.[13]

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a known volume ratio and shaken vigorously for a period sufficient to reach equilibrium.[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[13]

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.[11]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Guanidine-containing compounds are known to interact with various biological targets. A prominent activity of many guanidine derivatives is the inhibition of nitric oxide synthase (NOS).[14] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine.[15] There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[15] Guanidine-based inhibitors typically act as competitive inhibitors by mimicking the guanidinium group of the natural substrate, L-arginine.[16]

Generalized Signaling Pathway of NOS Inhibition by Guanidine Derivatives

Caption: General mechanism of competitive inhibition of Nitric Oxide Synthase (NOS) by guanidine derivatives.

This diagram illustrates how 1-(4-Methoxyphenyl)guanidine, as a structural mimic of L-arginine, can competitively inhibit NOS. This inhibition leads to a reduction in the production of nitric oxide, thereby modulating its downstream physiological effects. The specific selectivity of 1-(4-Methoxyphenyl)guanidine for the different NOS isoforms would require further experimental investigation.

References

- 1. 73709-20-3 CAS MSDS (N-(4-METHOXYPHENYL)GUANIDINEHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-(4-Methoxy-phenyl)-guanidine | CAS#:67453-80-9 | Chemsrc [chemsrc.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Shake Flask LogD | Domainex [domainex.co.uk]

- 14. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]

- 15. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1-(4-Methoxyphenyl)guanidine Hydrochloride and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidine moiety, a recurring structural motif in numerous natural products and clinically approved drugs, continues to be a source of inspiration for the development of novel therapeutic agents. This technical guide focuses on the burgeoning biological potential of 1-(4-methoxyphenyl)guanidine hydrochloride and its derivatives. We delve into their diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties, supported by a comprehensive review of preclinical data. This document provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a structured presentation of quantitative data to facilitate comparative analysis. Through the visualization of key synthetic pathways and biological mechanisms, this guide aims to equip researchers and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium cation, formed by the protonation of the guanidine group, is stabilized by resonance, allowing it to form strong, bidentate hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. This inherent binding ability underpins the diverse biological activities of guanidine-containing molecules.[1] From the well-established antidiabetic drug metformin to the antibiotic streptomycin, the guanidine scaffold has proven to be a privileged structure in medicinal chemistry.[2]

The compound this compound serves as a key building block for the synthesis of a wide array of derivatives. The presence of the methoxyphenyl group offers a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of these derivatives and their promising activities across various therapeutic areas.

Synthesis of 1-(4-Methoxyphenyl)guanidine Derivatives

The synthesis of 1-(4-methoxyphenyl)guanidine derivatives can be achieved through several established methods. A common approach involves the guanylation of 4-methoxyaniline or its derivatives.

General Synthetic Workflow:

A typical synthetic route commences with a primary amine (such as 4-methoxyaniline) which is reacted with a guanylating agent to introduce the guanidine functionality. The resulting guanidine can then be further modified to generate a library of derivatives.

Biological Potential and Mechanisms of Action

Derivatives of 1-(4-methoxyphenyl)guanidine have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Guanidine-based compounds have emerged as promising anticancer agents, primarily through their ability to interact with DNA and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: DNA Minor Groove Binding

Several studies have shown that guanidinium groups can act as effective DNA minor groove binders. The positively charged guanidinium ion forms favorable electrostatic interactions and hydrogen bonds with the phosphate backbone and the electronegative potential of the minor groove, particularly in AT-rich regions. This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]

Mechanism of Action: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Small molecules that can inhibit the STAT3 signaling pathway are therefore attractive as potential cancer therapeutics.[5][6] Guanidine derivatives have been investigated as STAT3 inhibitors.[7][8] They can interfere with STAT3 phosphorylation, dimerization, or DNA binding, thereby downregulating the expression of STAT3 target genes.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. scribd.com [scribd.com]

- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Methoxyphenyl)guanidine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for 1-(4-Methoxyphenyl)guanidine, the free base of the hydrochloride salt, has been compiled from various sources. It is important to note that in the provided NMR and mass spectrometry data, the guanidine group is protonated, which is analogous to the state of the hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.10 | d | 9.1 | 2H | Ar-H |

| 6.91 | d | 9.1 | 2H | Ar-H |

| 3.72 | s | - | 3H | -OCH₃ |

Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=N (Guanidinyl) |

| 160.9 | Ar-C-O |

| 128.9 | Ar-CH |

| 128.1 | Ar-C-N |

| 116.2 | Ar-CH |

| 56.0 | -OCH₃ |

Solvent: CD₃OD, Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3353 | N-H stretching |

| 2158 | |

| 1673 | C=N stretching |

| 1513 | Aromatic C=C stretching |

| 1244 | C-O stretching |

| 1028 |

Sample preparation: neat[1]

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 166.1 | [M+H]⁺ | ESI-MS |

M (C₈H₁₁N₃O) calculated molecular weight: 165.19 g/mol [1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Synthesis of 1-(4-Methoxyphenyl)guanidine

The compound was synthesized via the guanylation of p-anisidine. In a typical procedure, a solution of p-methoxyaniline (0.50 μmol) and cyanamide (0.60 μmol) in water (2.5 mL) is treated with scandium(III) triflate (50 nmol) at room temperature. The solution is then stirred at 100 °C for 48 hours. After cooling, the mixture is washed with chloroform. The aqueous layer is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography (eluent: CHCl₃-MeOH, 20:1) to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a neat sample of the compound.[1] This method involves placing a small amount of the solid directly onto the ATR crystal of the spectrometer.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1] The analysis provides the mass of the molecular ion with an additional proton ([M+H]⁺), confirming the molecular weight of the compound.

Visualized Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Caption: Spectroscopic Analysis Workflow.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications and protocols for the use of 1-(4-Methoxyphenyl)guanidine hydrochloride, a versatile compound with significant potential in pharmaceutical research. This document details its utility as an anti-inflammatory, analgesic, and neuroprotective agent, supported by detailed experimental protocols and data.

Anti-inflammatory and Analgesic Properties

This compound has demonstrated notable anti-inflammatory and analgesic properties. Its mechanism of action is linked to the inhibition of key inflammatory mediators, including nitric oxide synthase (NOS), and modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Nitric Oxide Synthase (NOS)

Table 1: NOS Inhibition by a Structurally Related Guanidine Compound

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |

| 1H-Pyrazole-1-carboxamidine HCl | 0.2 | 0.2 | 0.2 |

Data for a structurally related guanidine compound, 1H-Pyrazole-1-carboxamidine HCl, is presented to illustrate the potential inhibitory profile of guanidine derivatives.[1]

This protocol outlines a method to determine the inhibitory effect of this compound on NOS activity.

Materials:

-

Purified iNOS, eNOS, or nNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

Griess Reagent (for nitrite determination)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing the purified NOS enzyme, L-arginine, and NADPH in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (without the test compound) should be included.

-

Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of nitrite, a stable oxidation product of nitric oxide, using the Griess Reagent.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for NOS Inhibition Assay

Caption: Workflow for determining the in vitro NOS inhibitory activity.

Analgesic Activity Assessment using the Formalin Test

The formalin test is a widely used model to assess analgesic activity, distinguishing between nociceptive and inflammatory pain. The test involves two phases: an initial acute phase (neurogenic pain) followed by a delayed tonic phase (inflammatory pain).

While specific data for this compound in the formalin test is not available, a structurally similar guanidine derivative, ME10092, has been shown to significantly reduce the nociceptive response in this model.

Animals:

-

Male Wistar rats or Swiss mice (20-25 g)

Materials:

-

This compound

-

Formalin solution (2.5% in saline)

-

Vehicle (e.g., saline or DMSO)

-

Positive control (e.g., morphine or indomethacin)

Procedure:

-

Administer this compound (e.g., intraperitoneally or orally) at various doses to different groups of animals.

-

After a predetermined time (e.g., 30-60 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the animal in a transparent observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection.

-

-

Compare the licking/biting time of the treated groups with the vehicle control group to determine the percentage of inhibition.

Table 2: Expected Outcome of Analgesic Activity in the Formalin Test

| Treatment Group | Dose | Licking Time (seconds) - Phase 1 | Licking Time (seconds) - Phase 2 |

| Vehicle Control | - | ||